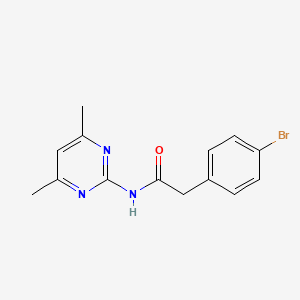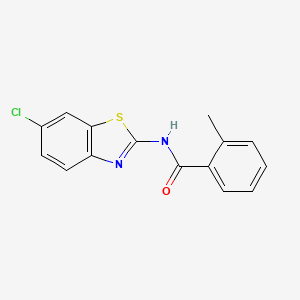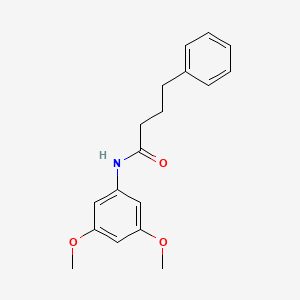
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA belongs to the class of amides and has a molecular weight of 319.38 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, leading to the disruption of fungal cell membranes. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize and can be used as a starting material for the synthesis of other biologically active compounds. However, the limitations of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide. One potential direction is the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide and the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide analogs with improved potency and selectivity. Finally, the use of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction between 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide and 4-nitrobenzaldehyde in the presence of a catalytic amount of piperidine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWMJFKRYMXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)
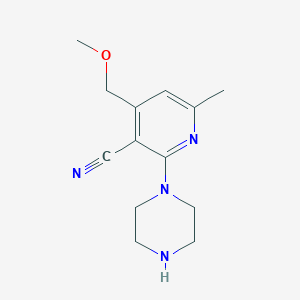
![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
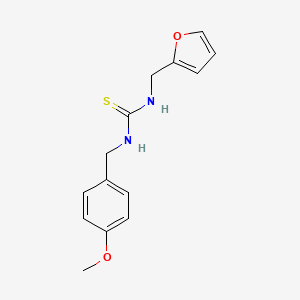
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)
